N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-methylpropanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(2-Amino-2-methylpropyl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but lacks the nitro and sulfonamide groups.
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide: Contains a pyrazolo[1,5-a]pyrimidine ring instead of a benzene ring.
Uniqueness
N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C10H15N3O4S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
YXIAURZUDLBNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.